![molecular formula C16H19ClN2O2 B14802788 N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(2-chlorophenyl)acryloyl]cyclohexanecarbohydrazide is an organic compound with the molecular formula C16H19ClN2O2. This compound is known for its unique chemical structure, which includes a chlorophenyl group, an acryloyl group, and a cyclohexanecarbohydrazide moiety. It has a molecular weight of 306.787 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-chlorophenyl)acryloyl]cyclohexanecarbohydrazide typically involves the reaction of 2-chlorobenzaldehyde with cyclohexanecarbohydrazide in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-chlorophenyl)acryloyl]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[3-(2-chlorophenyl)acryloyl]cyclohexanecarbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[3-(2-chlorophenyl)acryloyl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N’-[3-(2-chlorophenyl)acryloyl]-3-methylbenzohydrazide: Similar structure with a methyl group on the benzene ring.
N’-[3-(2-chlorophenyl)acryloyl]-2-nitrobenzohydrazide: Contains a nitro group instead of a methyl group.
Uniqueness
N’-[3-(2-chlorophenyl)acryloyl]cyclohexanecarbohydrazide is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19ClN2O2 |
|---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
N'-[(E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-9-5-4-6-12(14)10-11-15(20)18-19-16(21)13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,18,20)(H,19,21)/b11-10+ |
InChI Key |
HAVJMJIHEQGWFC-ZHACJKMWSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


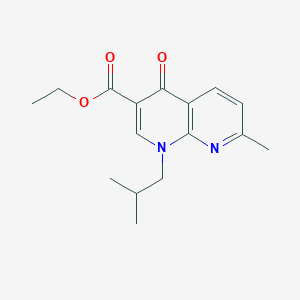
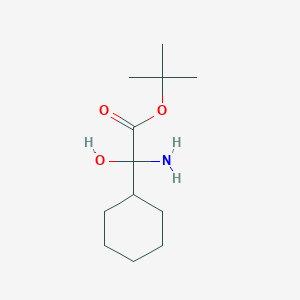
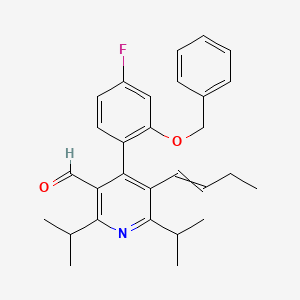
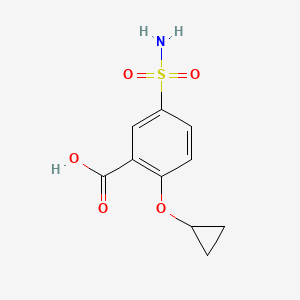
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)
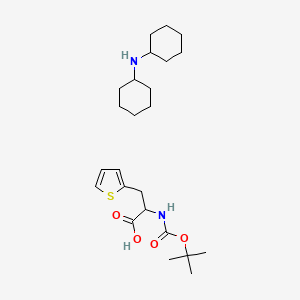

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)
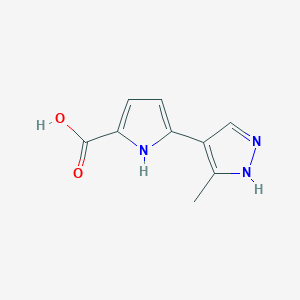
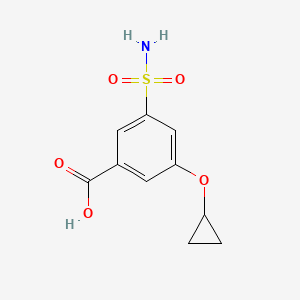
![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)

![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
